4-Methyl-3-(1H-pyrrol-1-yl)aniline
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Overview
Description
4-Methyl-3-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the fourth position and a pyrrole ring at the third position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) . CDKs are a family of protein kinases that regulate the cell cycle and are potential targets for cancer therapy .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit intermolecular n-h···n interactions . This suggests that 4-Methyl-3-(1H-pyrrol-1-yl)aniline might interact with its targets through similar mechanisms .
Biochemical Pathways
Given its potential role as a cdk inhibitor , it could affect pathways related to cell cycle regulation.
Result of Action
If it acts as a cdk inhibitor , it could potentially halt cell cycle progression and induce cell death, which could be beneficial in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrrol-1-yl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with pyrrole under specific conditions. The nitro group is first reduced to an amine, followed by a nucleophilic substitution reaction with pyrrole. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrole ring or the aniline moiety, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the pyrrole or aniline moieties.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-(1H-pyrrol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(1H-pyrrol-3-yl)aniline
- 4-Methyl-3-(1H-pyrrol-2-yl)aniline
- 4-Methyl-3-(1H-imidazol-1-yl)aniline
Uniqueness
4-Methyl-3-(1H-pyrrol-1-yl)aniline is unique due to the specific positioning of the pyrrole ring and the methyl group on the aniline ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLOMKLDPPIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424480 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94009-17-3 |
Source
|
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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